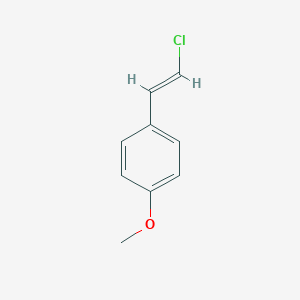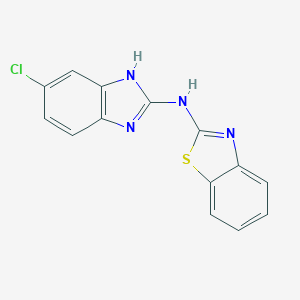
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is a carcinogen and has been studied for its mechanism of action and physiological effects. The purpose of
Wissenschaftliche Forschungsanwendungen
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- has been studied extensively for its potential applications in various fields of scientific research. It has been used as a model compound for studying the mechanism of action of carcinogens. It has also been used as a tool for investigating the role of DNA damage and repair in the development of cancer.
Wirkmechanismus
The mechanism of action of Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- involves the formation of DNA adducts which can lead to mutations and ultimately cancer. The compound is metabolized in the liver to form a reactive intermediate which can react with DNA to form adducts. These adducts can interfere with DNA replication and repair, leading to mutations and ultimately cancer.
Biochemische Und Physiologische Effekte
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- has been shown to cause DNA damage and mutations in various cell types. It has also been shown to induce oxidative stress and inflammation. In animal studies, the compound has been shown to induce tumors in various organs including the liver, lung, and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- in lab experiments is that it is a well-characterized compound with a known mechanism of action. It can be used as a model compound for studying the effects of other carcinogens on DNA damage and repair. However, one limitation of using this compound is that it is a potent carcinogen and must be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for research on Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)-. One area of research is the development of new methods for detecting DNA adducts formed by this compound. Another area of research is the development of new therapies for treating cancer caused by exposure to this compound. Additionally, further studies are needed to understand the role of oxidative stress and inflammation in the development of cancer caused by this compound.
Conclusion:
In conclusion, Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- is a well-characterized compound that has been the subject of scientific research for its potential applications in various fields. It is a potent carcinogen and has been studied for its mechanism of action and physiological effects. Future research on this compound will help to further our understanding of the role of DNA damage and repair in the development of cancer and may lead to the development of new therapies for treating cancer caused by exposure to this compound.
Synthesemethoden
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- is synthesized by the reaction of N-methyl-N-nitrosourea with 1-indanone in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate which then undergoes a cyclization reaction to form the final product.
Eigenschaften
CAS-Nummer |
16699-07-3 |
|---|---|
Produktname |
Indene, 1-(4-N-methyl-N-nitrosaminobenzylidene)- |
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]-N-methylnitrous amide |
InChI |
InChI=1S/C17H14N2O/c1-19(18-20)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
InChI-Schlüssel |
SDGUDTKZDLHXCZ-NTCAYCPXSA-N |
Isomerische SMILES |
CN(C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)N=O |
SMILES |
CN(C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32)N=O |
Kanonische SMILES |
CN(C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32)N=O |
Synonyme |
NSC 101983 NSC-101983 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)




![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)


